sodium;(1,2,3-13C3)prop-2-ynoate

Catalog No.
S1800188
CAS No.
1330180-48-7
M.F
¹³C₃HNaO₂
M. Wt
95.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;(1,2,3-13C3)prop-2-ynoate

CAS Number

1330180-48-7

Product Name

sodium;(1,2,3-13C3)prop-2-ynoate

IUPAC Name

sodium;(1,2,3-13C3)prop-2-ynoate

Molecular Formula

¹³C₃HNaO₂

Molecular Weight

95.01

InChI

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1;

SMILES

C#CC(=O)[O-].[Na+]

Synonyms

Acetylenecarboxylic Acid-13C3 Sodium Salt; 2-Propynoic Acid-13C3 Sodium Salt; Sodium Propiolate-13C3; Sodium Propynoate-13C3;

Sodium (1,2,3-^13C3)prop-2-ynoate is a sodium salt derived from the isotopically labeled prop-2-ynoic acid, specifically featuring carbon isotopes at positions 1, 2, and 3 of the prop-2-ynoate structure. This compound is characterized by its unique isotopic labeling, which allows for enhanced tracking in biochemical studies. The molecular formula can be expressed as C3H313NaO2C_3H_3^{13}NaO_2, where the presence of the ^13C isotopes is significant for research applications involving metabolic pathways and tracer studies.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to convert the alkyne group into alkenes or alkanes. Hydrogen gas with a palladium catalyst is typically used for these reactions.
  • Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the alkyne moiety.

These reactions underline the compound's versatility in organic synthesis and research applications .

Sodium (1,2,3-^13C3)prop-2-ynoate can be synthesized through the neutralization of (1,2,3-^13C3)propiolic acid with sodium hydroxide. The synthesis process typically involves:

  • Dissolving (1,2,3-^13C3)propiolic acid in water.
  • Gradually adding sodium hydroxide to the solution while stirring until reaching a neutral pH.
  • Evaporating the resulting solution to yield the sodium salt.

Industrial production follows similar principles but on a larger scale with optimized conditions to ensure high yield and purity .

Sodium (1,2,3-^13C3)prop-2-ynoate serves multiple applications:

  • Research Tool: Its isotopic labeling makes it an invaluable tool for tracing metabolic pathways and studying biochemical processes.
  • Organic Synthesis: It can be utilized as a precursor in synthesizing various organic compounds due to its reactive alkyne group.

The compound's unique properties allow researchers to investigate complex biochemical interactions and mechanisms .

Interaction studies involving sodium (1,2,3-^13C3)prop-2-ynoate focus on its behavior in biochemical pathways. The isotopic labeling facilitates tracking within metabolic networks, enabling researchers to observe how this compound interacts with enzymes and other biomolecules. Such studies are crucial for understanding drug metabolism and developing new therapeutic agents .

Several compounds share structural similarities with sodium (1,2,3-^13C3)prop-2-ynoate:

Compound NameStructure/PropertiesUniqueness
Sodium prop-2-ynoateSimilar structure without isotopic labelingLacks tracing capabilities
Ethyl prop-2-ynoateEster derivative with different reactivityDifferent functional group
Propiolic acidParent compound without sodium salt or isotopic labelingNo sodium ion present
Sodium acrylateSimilar structure but differs in reactivity and applicationsDifferent functional groups (acrylate vs. ynoate)

Sodium (1,2,3-^13C3)prop-2-ynoate's uniqueness lies in its isotopic labeling which enhances its utility in research settings by allowing precise tracking of molecular interactions .

Dates

Modify: 2023-08-15

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